![molecular formula C45H44N6O3 B061933 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 189400-21-3](/img/structure/B61933.png)
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
概要
説明
This compound is related to a class of substances that function as angiotensin II receptor antagonists. Such molecules are synthesized to explore their biological activities, particularly their ability to inhibit the angiotensin II-induced pressor response, which is a key factor in the regulation of blood pressure (Yanagisawa et al., 1996).
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic building blocks like butanoic acid and o-phenylenediamine, followed by condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction. The process yields key intermediates such as ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, which is critical in the production of Olmesartan, a potent antihypertensive drug (Shen Zheng-rong, 2007).
Molecular Structure Analysis
The structure and properties of related compounds have been thoroughly investigated, including the identification of impurities during synthesis. These studies contribute to understanding the molecular framework and optimization of synthesis protocols (G. Venkannaa et al., 2015).
科学的研究の応用
Improved Synthesis
Mu Zi-qi (2012) discusses an improved synthetic method for 4-(1-hydroxy-1-methyl-ethyl)-2-propyl-1-[2'-(triphenylmethyl tetrazole-5-yl)biphenyl-4-methyl]imidazole-5-carboxylic acid ethyl ester, achieving a 55% yield. This research contributes to the efficient synthesis of this compound (Mu Zi-qi, 2012).
Synthesis and Biological Activities
H. Yanagisawa et al. (1996) prepared a series of imidazole-5-carboxylic acids, including the one , evaluating their antagonistic activities to the angiotensin II (AII) receptor. This compound showed promising results as an AII receptor antagonist (H. Yanagisawa et al., 1996).
Synthesis and Properties of Copper(II) Complexes
A. Banerjee et al. (2013) reported on the synthesis and properties of complexes involving 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, a related compound, demonstrating its potential applications in coordination chemistry and material science (A. Banerjee et al., 2013).
Novel Synthesis Approaches
Yu Xin-hong (2005) developed a novel synthesis of an angiotensin II receptor antagonist using this compound as a key intermediate. The method improved the overall yield and practicality of synthesis (Yu Xin-hong, 2005).
Identification of Impurities
G. Venkannaa et al. (2015) identified several impurities in the synthesis of this compound, contributing to the understanding of its synthesis process and quality control (G. Venkannaa et al., 2015).
Crystal Structure Analysis
Zhengyi Li et al. (2015) conducted crystal structure analysis of a related compound, azilsartan methyl ester, which provides insight into the molecular structure and potential interactions of similar compounds (Zhengyi Li et al., 2015).
Synthesis for Gas Chromatographic Methods
A. K. Anisuzzaman et al. (2000) synthesized derivatives of this compound to develop efficient gas chromatographic methods for analyzing imidazolinone herbicides, showcasing its application in analytical chemistry (A. K. Anisuzzaman et al., 2000).
特性
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDBKJBKJIHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597607 | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester | |
CAS RN |
144690-33-5, 189400-21-3 | |
| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
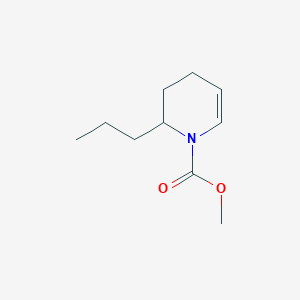

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
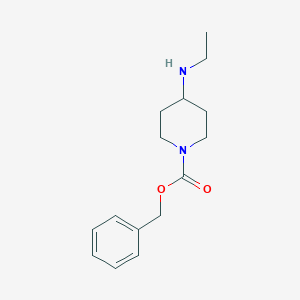
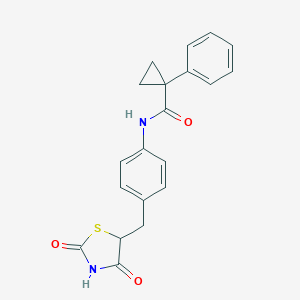
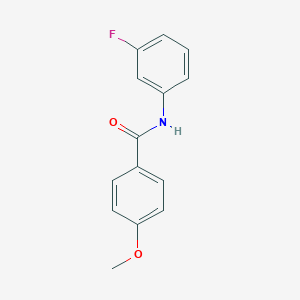
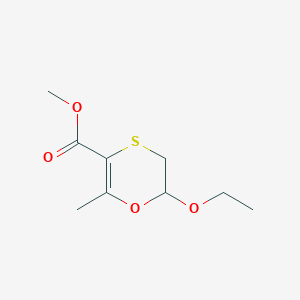
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
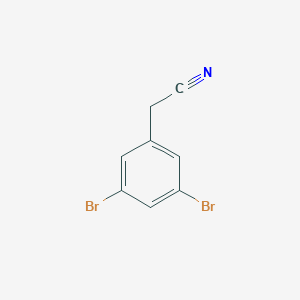
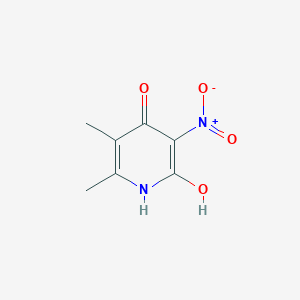
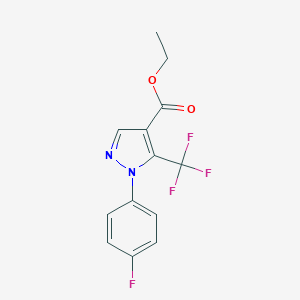
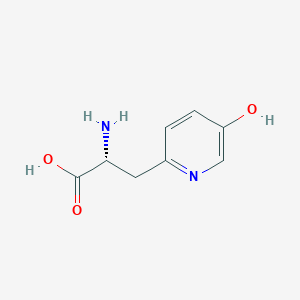
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)